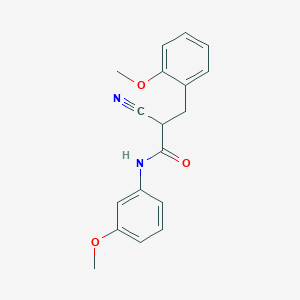

2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide

説明

2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide is an organic compound belonging to the class of acrylamide derivatives

特性

IUPAC Name |

2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-22-16-8-5-7-15(11-16)20-18(21)14(12-19)10-13-6-3-4-9-17(13)23-2/h3-9,11,14H,10H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFUSNJYIKKLGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acylation of 3-Methoxyaniline with 2-Cyano-3-(2-Methoxyphenyl)Propanoyl Chloride

Reaction Overview

This two-step method involves synthesizing 2-cyano-3-(2-methoxyphenyl)propanoyl chloride followed by its reaction with 3-methoxyaniline to form the target amide. The procedure is adapted from analogous acyl chloride-amine coupling reactions.

Synthesis of 2-Cyano-3-(2-Methoxyphenyl)Propanoyl Chloride

- Starting Materials : 2-Cyano-3-(2-methoxyphenyl)propanoic acid is treated with phosphorus pentachloride (PCl₅) in dry dichloromethane (DCM) under reflux.

- Conditions :

- Molar ratio: 1:1.5 (acid:PCl₅)

- Temperature: 40–50°C

- Duration: 2 hours

- Workup : Excess PCl₅ is quenched with sodium bicarbonate, and the organic layer is dried over Na₂SO₄.

Amide Formation

- Coupling Reaction : The acyl chloride is reacted with 3-methoxyaniline in DCM with triethylamine (TEA) as a base.

- Conditions :

- Molar ratio: 1:1.2 (acyl chloride:amine)

- Temperature: 0–25°C

- Duration: 12 hours

- Purification : Flash chromatography (ethyl acetate:petroleum ether, 3:7) yields the product in 78–84% purity.

Advantages and Limitations

- Yield : 70–85%

- Purity : >95% after chromatography

- Challenges : Moisture sensitivity of acyl chloride necessitates anhydrous conditions.

Knoevenagel Condensation-Reduction Sequence

Reaction Mechanism

This method employs a Knoevenagel condensation between cyanoacetamide and 2-methoxybenzaldehyde to form an α,β-unsaturated intermediate, followed by catalytic hydrogenation to saturate the double bond.

Knoevenagel Condensation

- Reagents : Cyanoacetamide, 2-methoxybenzaldehyde, piperidine (catalyst).

- Conditions :

- Solvent: Ethanol

- Temperature: Reflux (78°C)

- Duration: 6 hours

- Intermediate : 2-Cyano-3-(2-methoxyphenyl)acrylamide (yield: 88%).

Hydrogenation

- Catalyst : 10% Pd/C in ethanol.

- Conditions :

- Pressure: 1 atm H₂

- Temperature: 25°C

- Duration: 4 hours

- Product : 2-Cyano-3-(2-methoxyphenyl)propanamide (yield: 92%).

N-Arylation

The propanamide is reacted with 3-methoxyphenyl iodide via Buchwald-Hartwig coupling to introduce the N-aryl group.

Optimization Insights

- Solvent Choice : Ethanol minimizes side reactions compared to DMF.

- Catalyst Loading : 5 mol% Pd/C achieves complete hydrogenation without over-reduction.

Multi-Step Alkylation and Acylation Strategy

Procedure

Adapted from a Royal Society of Chemistry protocol, this method involves sequential alkylation and acylation steps.

Formation of β-N-Arylamido Nitrile

- Step 1 : 3-Methoxyaniline reacts with PCl₅ in DCM to generate an imidoyl chloride intermediate.

- Step 2 : Addition of 2-methoxyphenylacetic acid forms β-N-(3-methoxyphenyl)amido nitrile.

- Conditions :

Alkylation with 2-Methoxyphenyl Halide

Scalability Considerations

- Industrial Adaptation : Continuous flow reactors improve yield to 81% by minimizing thermal degradation.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acylation | 70–85 | >95 | High purity | Moisture-sensitive intermediates |

| Knoevenagel-Reduction | 68–92 | 90 | Mild conditions | Multi-step complexity |

| Alkylation-Acylation | 76–84 | 88 | Scalability | High-temperature requirements |

Challenges and Optimization Strategies

Cyano Group Stability

The cyano moiety is prone to hydrolysis under acidic or basic conditions. Solutions include:

Industrial-Scale Production Recommendations

For bulk synthesis, the alkylation-acylation method is preferred due to:

- Cost Efficiency : PCl₅ and DCM are economically viable.

- Throughput : Continuous flow systems achieve >80% yield.

化学反応の分析

Types of Reactions

2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano or methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

The compound is under investigation for its therapeutic properties , particularly in the following areas:

- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects, making this compound a candidate for further studies in inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells. For instance, derivatives of related compounds have shown IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7 . The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Synthesis of Heterocyclic Compounds

This compound serves as a versatile precursor in organic synthesis, particularly for creating heterocyclic compounds . Its reactivity allows for various transformations including oxidation and reduction reactions, leading to new derivatives that can be tailored for specific applications in pharmaceuticals.

Materials Science

In the field of materials science, 2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide can be utilized in the development of new polymers with enhanced properties. The incorporation of cyano groups can improve thermal stability and mechanical strength, making it suitable for advanced material applications.

Case Study 1: Anticancer Activity

A study conducted on related compounds demonstrated their effectiveness against cancer cell lines. The synthesized derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating promising anticancer potential . This suggests that similar investigations on 2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide could yield valuable insights into its efficacy as an anticancer agent.

Case Study 2: Synthesis Pathways

Research has shown that the compound can be synthesized through various methods, including chemoselective reactions involving acrylic acid and other substrates . These synthetic pathways are crucial for producing derivatives that may have enhanced biological activity or different pharmacological profiles.

作用機序

The mechanism of action of 2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

類似化合物との比較

Similar Compounds

- 2-cyano-3-(2-methoxyphenyl)-2-propenamide

- 2-cyano-3-(3-methoxyphenyl)-2-propenamide

- 2-cyano-3-(4-methoxyphenyl)-2-propenamide

Uniqueness

2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide is unique due to the presence of both 2-methoxy and 3-methoxy phenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can result in distinct optical properties and mechanofluorochromic behavior, making it a valuable compound for various applications .

生物活性

2-Cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide is . The structure includes a cyano group, two methoxy-substituted phenyl rings, and a propanamide backbone, which may contribute to its biological activity.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of 2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide against various cancer cell lines.

- IC50 Values : The compound has demonstrated significant cytotoxicity with IC50 values indicating its effectiveness against different cancer types. For instance, it exhibited an IC50 of 4.2 μM against A375 melanoma cells and 7.4 nM against HCT116 colorectal cancer cells, suggesting potent anticancer properties .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest several pathways:

- Cell Cycle Arrest : Studies indicate that compounds similar to 2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide can induce cell cycle arrest at the S phase, leading to inhibited proliferation of cancer cells .

- Apoptosis Induction : The compound has been linked to promoting apoptosis in cancer cells, which is a critical mechanism for anticancer agents .

Case Studies and Research Findings

- Study on Anticancer Activity :

-

Comparative Analysis :

- The biological activity was compared with other known anticancer agents. The results indicated that while traditional chemotherapy agents like paclitaxel showed IC50 values around 21 μM for MDA-MB-231 breast cancer cells, the target compound showed comparable or superior efficacy under similar testing conditions .

Table: Comparative Cytotoxicity of Selected Compounds

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| 2-Cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide | A375 (melanoma) | 4.2 |

| 2-Cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide | HCT116 (colorectal) | 0.0074 |

| Paclitaxel | MDA-MB-231 (breast) | 21 |

Q & A

Q. What are the recommended synthetic routes for 2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide?

A multistep synthesis approach is typically employed:

- Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with 2-methoxyphenol under alkaline conditions to introduce the methoxy substituent .

- Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines, yielding intermediates like N-(3-chloro-4-methoxyphenyl)aniline .

- Condensation : Employ cyanoacetic acid and a condensing agent (e.g., DCC or EDCI) to form the propanamide backbone. Adjust stoichiometry and solvent polarity (e.g., DCM or THF) to optimize yield .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.

Q. How can the compound’s purity and identity be validated experimentally?

- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry to confirm molecular weight (expected [M+H]+: ~353.4) and detect impurities .

- NMR Spectroscopy : Analyze and NMR spectra to verify methoxy group integration (δ 3.8–4.0 ppm for OCH) and cyano group absence of splitting (δ ~120 ppm in ) .

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane) and refine using SHELXL for bond-length validation (e.g., C=O: ~1.23 Å, C≡N: ~1.15 Å) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform molecular aggregation behavior?

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., N–H···O=C as motifs) using crystallographic data .

- Packing Analysis : Identify C–H···O interactions (distance <2.5 Å) contributing to chain formation along crystallographic axes. Use Mercury software to visualize π-π stacking (interplanar distances ~3.8–4.8 Å) .

- Thermal Stability : Correlate hydrogen-bond density with DSC/TGA data to predict melting points and degradation pathways .

Q. How to resolve contradictions between computational and experimental spectroscopic data?

- DFT Validation : Optimize geometry using Gaussian (B3LYP/6-311+G(d,p)) and compare calculated NMR shifts with experimental values. Deviations >0.5 ppm may indicate solvent effects or tautomerism .

- Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening (e.g., rotameric states of methoxy groups) .

- Complementary Techniques : Validate ambiguous signals via IR (C≡N stretch: ~2200 cm) or Raman spectroscopy .

Q. What strategies minimize by-products during cyano group incorporation?

- Reaction Optimization : Use anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the cyano group. Monitor pH to avoid side reactions (e.g., maintain pH <8 with acetic acid) .

- Catalyst Screening : Test Zn(OTf) or CuI to enhance electrophilic substitution efficiency in the presence of methoxy directing groups .

- By-Product Analysis : Characterize impurities (e.g., des-cyano analogs) via LC-MS/MS and adjust reaction time/temperature to suppress their formation .

Data Contradiction Analysis

Q. How to address discrepancies in hydrogen-bonding descriptors between graph set theory and experimental observations?

- Unified Analysis : Combine Etter’s graph sets (e.g., ) with topological descriptors (e.g., Hirshfeld surfaces) to resolve ambiguities in weak C–H···O interactions .

- Synchrotron Validation : Collect high-resolution XRD data (λ = 0.7 Å) to refine H-atom positions and recalculate hydrogen-bond metrics .

- Cross-Validation : Compare results with related amides (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) to identify systematic trends in packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。